6-(环丙胺基)烟酸甲酯

描述

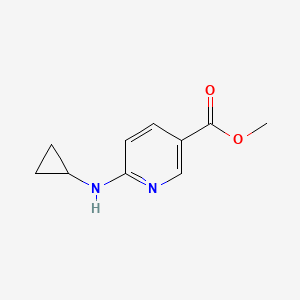

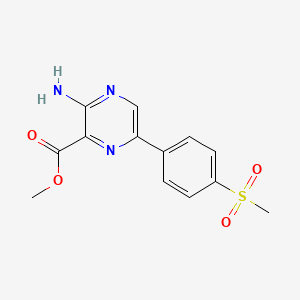

Methyl 6-(cyclopropylamino)nicotinate, also known as 6-CPA or 6-CPAN, is an ester of nicotinic acid and cyclopropylamine. It is an organic compound that is used in a variety of scientific research applications due to its unique chemical and physical properties.

科学研究应用

合成和药物中间体

6-(环丙胺基)烟酸甲酯参与了多种药物化合物的合成。例如,它的衍生物 6-氯-5-(三氟甲基)烟酸甲酯是新型抗感染剂合成中的关键中间体。此过程涉及三氟甲基化,突出了该化合物在开发有效药物中的作用 (Mulder 等人,2013)。

皮肤病学研究

研究探索了烟酸甲酯的皮肤渗透及其在皮肤病学中的意义。例如,对皮肤敏感的人研究了它的渗透和引起的血管扩张 (Issachar 等人,1998)。另一项研究使用烟酸甲酯作为模型来研究化学物质的透皮渗透,从而深入了解皮肤的过度反应 (Berardesca 等人,1991)。

精神病学研究

烟酸甲酯对前列腺素 D2 产生的影响以及由此产生的皮肤毛细血管扩张已被研究为一种潜在的精神分裂症诊断工具 (Ward 等人,1998)。

增强血液采集

烟酸甲酯溶液的局部应用已因其增强外周血采集的潜力而受到研究。这种方法对于患有静脉血采集恐惧症或无法提供静脉血样本的患者特别有用 (Zhu 等人,2022)。

抗伤害感受活性

烟酸甲酯因其潜在的抗伤害感受活性而受到研究,在动物模型中显示出减少疼痛反应的有效性 (Erharuyi 等人,2015)。

作用机制

Target of Action

Methyl 6-(cyclopropylamino)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of this compound are likely to be similar to those of niacin and its derivatives, which are known to act as peripheral vasodilators . This means they work by dilating the blood vessels, which can help to increase blood flow and reduce pain and inflammation in muscles and joints .

Mode of Action

These compounds are believed to promote the release of prostaglandin D2, a hormone-like compound that plays a key role in inflammation and pain . This action is strictly local due to the short half-life of prostaglandin D2 .

Biochemical Pathways

Nicotinic acid and its derivatives, including Methyl 6-(cyclopropylamino)nicotinate, are involved in various biochemical pathways. They are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in numerous biochemical reactions, including those involved in energy production and DNA repair .

Pharmacokinetics

Research on a similar compound, 6-methylnicotine, suggests that it has similar aerosol transfer efficiency to nicotine . This suggests that Methyl 6-(cyclopropylamino)nicotinate may also have similar absorption, distribution, metabolism, and excretion (ADME) properties to nicotine .

Result of Action

The result of Methyl 6-(cyclopropylamino)nicotinate’s action is likely to be similar to that of other nicotinic acid derivatives. These compounds are known to cause vasodilation, increasing blood flow to the area where they are applied . This can help to relieve pain and inflammation in muscles and joints .

Action Environment

The action of Methyl 6-(cyclopropylamino)nicotinate, like other nicotinic acid derivatives, can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, factors such as temperature and humidity could potentially influence the compound’s efficacy and stability, although more research is needed to confirm this.

属性

IUPAC Name |

methyl 6-(cyclopropylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)7-2-5-9(11-6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZOTLSTVANHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(cyclopropylamino)nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)

![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)

![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)

![8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1393191.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393194.png)

![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393195.png)

amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)

![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)

![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)